

# Application of 5-Hydroxy-1-methylpyrazole as a Herbicide Intermediate

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## Compound of Interest

Compound Name: **5-Hydroxy-1-methylpyrazole**

Cat. No.: **B124684**

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**5-Hydroxy-1-methylpyrazole** is a critical heterocyclic intermediate in the synthesis of modern herbicides. Its unique chemical structure serves as a versatile scaffold for the development of potent herbicidal active ingredients. Herbicides derived from this intermediate, such as those belonging to the pyrazole class, are known for their efficacy in controlling a broad spectrum of weeds in various crops. These compounds typically function as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the carotenoid biosynthesis pathway in plants. Inhibition of HPPD leads to the bleaching of new growth and eventual plant death.

These application notes provide detailed protocols for the synthesis of **5-Hydroxy-1-methylpyrazole** and its subsequent conversion into a representative herbicide, along with data on its efficacy and the mechanism of action of the resulting herbicidal compounds.

## Data Presentation

### Synthesis of 5-Hydroxy-1-methylpyrazole

The synthesis of **5-Hydroxy-1-methylpyrazole** can be achieved through various routes. Below is a summary of quantitative data from representative synthetic methods.

Method Reference	Starting Materials	Key Reagents	Yield (%)	Purity (%)	Analysis Method
CN11257411 1A[1]	Dimethyl malonate, Dimethylform amide, Alkylating agent	Methylhydrazine, Sulfuric acid	92.3	97.3	Not Specified
ChemicalBook[2]	Ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate	Sodium hydroxide, Hydrochloric acid	98.0	96.5	HPLC
JPS5814007 3A[3]	1-methyl-5-hydroxypyrazole-4-carboxylic acid lower alkyl ester	Mineral acid (e.g., HCl)	≥80	Not Specified	Not Specified

## Herbicidal Activity of Pyrazole-based HPPD Inhibitors

The following table summarizes the herbicidal activity of pyrazole-based herbicides, which are structurally related to compounds derived from **5-Hydroxy-1-methylpyrazole**.

Herbicide/Compound	Target Weed(s)	Application Rate (g ai/ha)	Control Efficacy (%)	IC50/EC50	Reference
Pyrazole Analog (A1, A3, A4, A17, A20, A25)	Chenopodium serotinum, Stellaria media, Brassica juncea	37.5	Excellent	Not Specified	[4]
Pyrazole Analog (11a, 11b)	Stellaria media	150	100	Not Specified	[5]
Pyrasulfotole + Bromoxynil	Sicklepod	233 - 287	35 - 78	Not Specified	[6]
HPPD-IN-1	Arabidopsis thaliana HPPD	-	-	0.248 $\mu$ M (IC50)	[7]
Fenquinotrione	Rice and Arabidopsis thaliana HPPD	-	-	27.2 nM and 44.7 nM (IC50) respectively	[7]

## Experimental Protocols

### Protocol 1: Synthesis of 5-Hydroxy-1-methylpyrazole from Ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate[2]

Materials:

- Ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate
- Sodium hydroxide (NaOH)
- Concentrated hydrochloric acid (HCl)

- Water
- Anhydrous ethanol
- Round-bottom flask
- Stirring apparatus
- Heating mantle with temperature control
- Rotary evaporator

**Procedure:**

- Dissolve 22 g of sodium hydroxide in 300 mL of water in a round-bottom flask.
- Add 42.5 g of ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate to the solution.
- Stir the reaction mixture at 40°C for 3 hours.
- Cool the mixture to room temperature.
- Slowly add 55 mL of concentrated hydrochloric acid dropwise.
- Heat the mixture to reflux and maintain for 3 hours.
- After the reaction is complete, remove the solvent by distillation under reduced pressure using a rotary evaporator.
- Add 200 mL of anhydrous ethanol to the residue and stir thoroughly.
- Collect the precipitate by filtration.
- Concentrate the filtrate under reduced pressure to obtain the white solid product, **5-Hydroxy-1-methylpyrazole**.

**Expected Outcome:**

- Yield: Approximately 24 g (98.0%)[2]

- Purity: 96.50% (as determined by HPLC)[[2](#)]

## Protocol 2: General Synthesis of a Pyrazole-based Herbicide (Pyrasulfotole) via Acylation of a Hydroxypyrazole Intermediate[[8](#)]

Note: This protocol describes the synthesis of Pyrasulfotole from 5-hydroxy-1,3-dimethylpyrazole, a close analog of **5-Hydroxy-1-methylpyrazole**. The same principle of acylation can be applied.

### Materials:

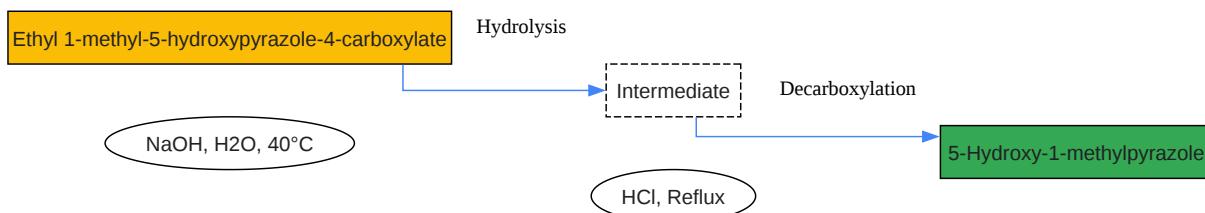
- 5-Hydroxy-1,3-dimethylpyrazole
- 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoyl chloride
- Triethylamine or another suitable base
- Anhydrous dichloromethane or other suitable aprotic solvent
- Round-bottom flask
- Stirring apparatus
- Inert atmosphere (e.g., nitrogen or argon)

### Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve 5-hydroxy-1,3-dimethylpyrazole and a suitable base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane).
- Cool the mixture in an ice bath.
- Slowly add a solution of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl chloride in the same solvent to the cooled mixture with stirring.

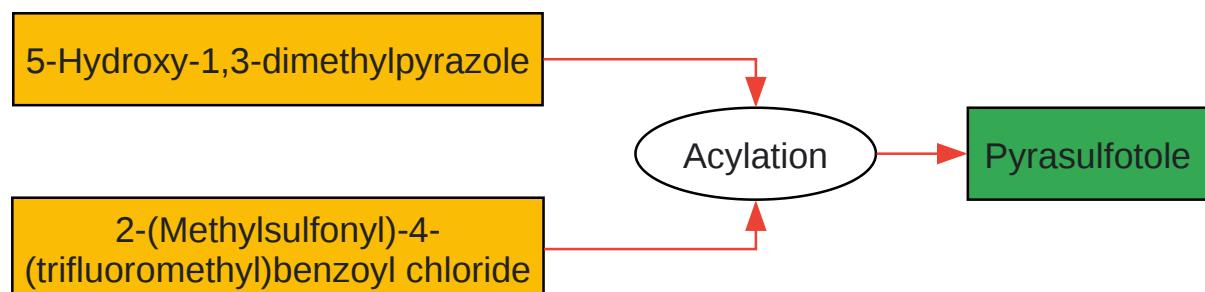
- Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
- Upon completion, quench the reaction with water or a dilute aqueous acid solution.
- Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield the final herbicide.

## Mandatory Visualizations



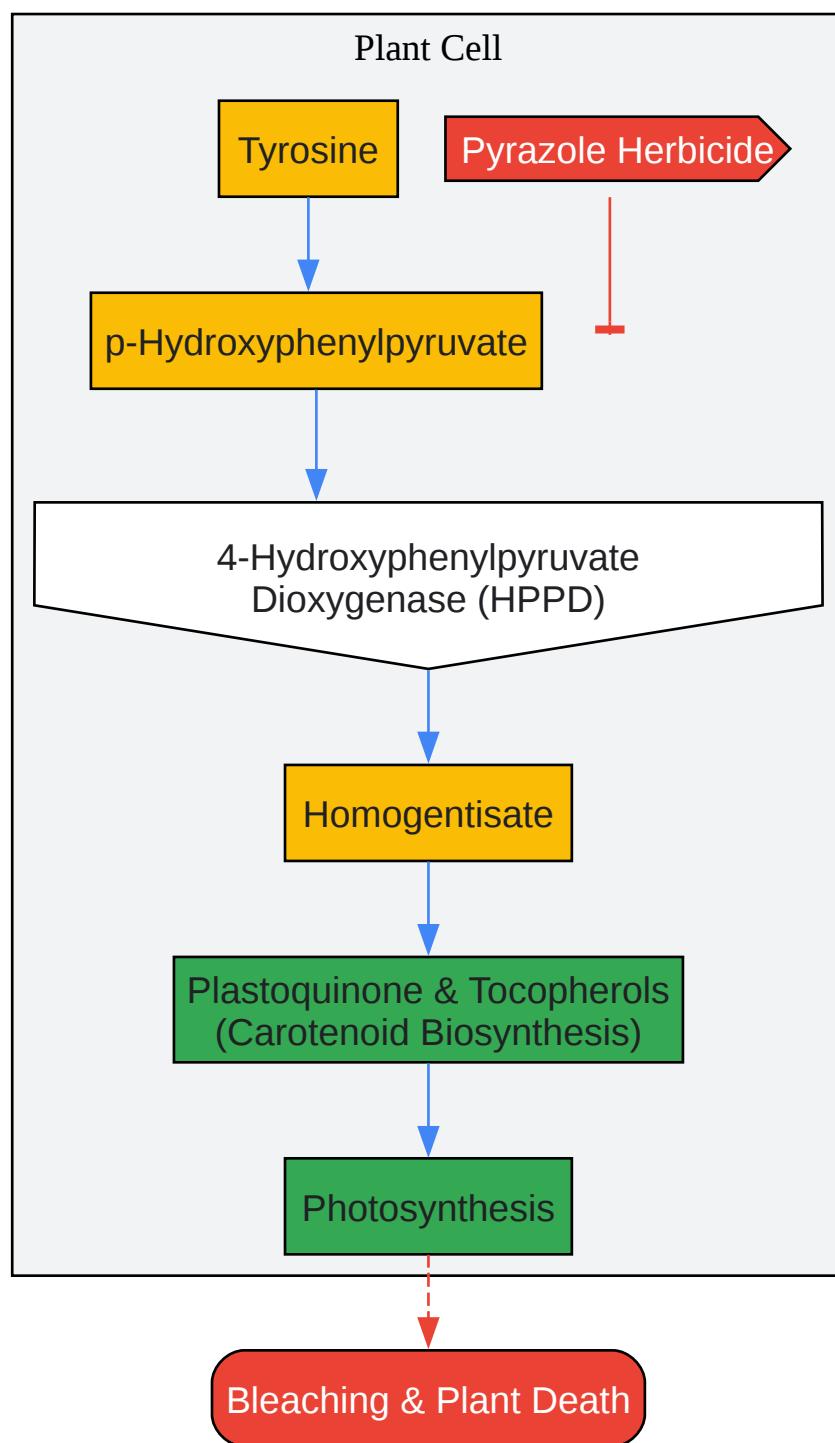
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Caption: Synthesis of **5-Hydroxy-1-methylpyrazole**.



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Caption: General workflow for herbicide synthesis.



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Caption: Mechanism of action of pyrazole herbicides.

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